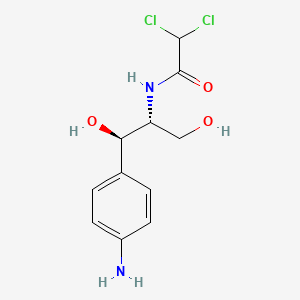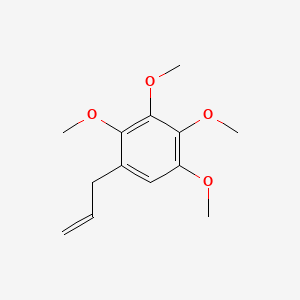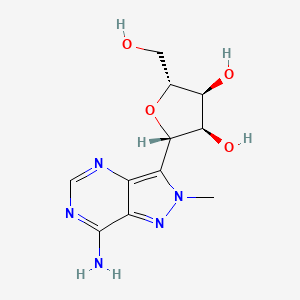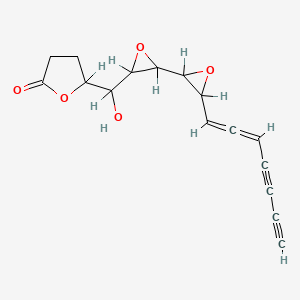
Cepacin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cepacin B is a natural product found in Burkholderia cepacia with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Cepacin B, identified as an acetylenic antibiotic, has shown significant antimicrobial activity. It exhibits excellent activity against staphylococci and some Gram-negative organisms. Its antibiotic properties have been a focal point of research since its isolation from Pseudomonas cepacia (Parker et al., 1984).
Biocontrol Agent in Agriculture
Cepacin B plays a crucial role in agriculture as a biocontrol agent. Burkholderia ambifaria, which produces cepacin A, is essential for controlling plant pathogens. This suggests a similar potential for cepacin B in biocontrol applications (Coenye, 2019).
Plant-Protective Metabolite
As a plant-protective metabolite, cepacin has been identified as an active compound against priority plant pathogens. Its role in agriculture for controlling plant diseases is highlighted, providing an alternative to chemical pesticides (Mullins et al., 2019).
Environmental and Public Health Considerations
The broader implications of cepacin B’s producer, Burkholderia cepacia complex, in environmental and public health are significant. The complex's inherent antibiotic resistance and its role in bioremediation, biopesticides, and as an opportunistic pathogen in humans, particularly in cystic fibrosis patients, provide a context for evaluating cepacin B's applications and safety considerations (Holmes et al., 1998).
Potential in Phage Therapy
Recent studies indicate the potential use of cepacin B in phage therapy, particularly targeting the Burkholderia cepacia complex in cystic fibrosis patients. This emerging field of research explores the synergistic effects of bacteriophages and antibiotics in treating drug-resistant bacterial infections (Lauman & Dennis, 2021).
Eigenschaften
CAS-Nummer |
91682-94-9 |
|---|---|
Produktname |
Cepacin B |
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
InChI |
InChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2 |
InChI-Schlüssel |
JMBCDSUOYMQCGL-UHFFFAOYSA-N |
SMILES |
C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |
Kanonische SMILES |
C#CC#CC=C=CC1C(O1)C2C(O2)C(C3CCC(=O)O3)O |
Synonyme |
cepacin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



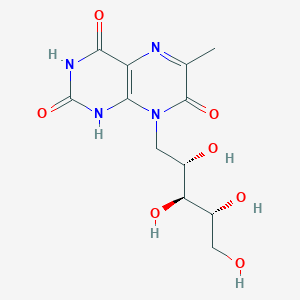
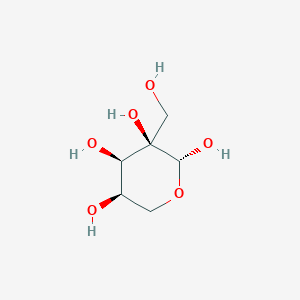

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)
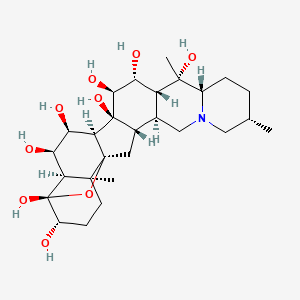
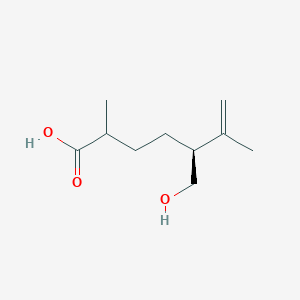
![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)
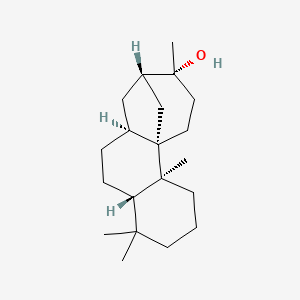
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
